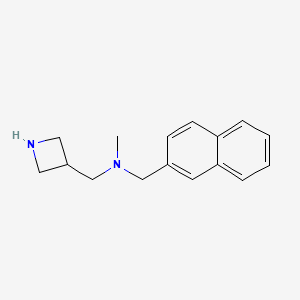![molecular formula C14H18N2O2 B6646258 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide](/img/structure/B6646258.png)
2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide is a chemical compound that has been extensively studied for its various applications in scientific research. It is a potent inhibitor of protein tyrosine kinase (PTK) and has been found to exhibit anticancer activity.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide involves the inhibition of protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide) activity. 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide is an enzyme that plays a crucial role in the growth and proliferation of cancer cells. Inhibition of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide activity can lead to the suppression of cancer cell growth and proliferation. 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide has been found to be a potent inhibitor of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide are related to its inhibition of protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide) activity. Inhibition of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide activity can lead to the suppression of cancer cell growth and proliferation. 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide in lab experiments include its potent inhibitory activity against protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide) and its potential applications in cancer research. However, the limitations of using this compound include its toxicity and the need for careful handling and disposal.
Direcciones Futuras
For the research on 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide include the development of more potent and selective inhibitors of protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide) activity. The compound can also be studied for its potential applications in the treatment of other diseases such as inflammation and autoimmune disorders. Additionally, the compound can be further studied for its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide involves the reaction of N-methylacetamide with 4-methoxy-3,5-dimethylbenzyl chloride in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with cyanogen bromide to obtain the final compound. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anticancer activity by inhibiting the activity of protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide). 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide is an enzyme that plays a crucial role in the growth and proliferation of cancer cells. Inhibition of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide activity can lead to the suppression of cancer cell growth and proliferation.
Propiedades
IUPAC Name |
2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-7-12(8-11(2)14(10)18-4)9-16(3)13(17)5-6-15/h7-8H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYKKDDFPYCZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CN(C)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide](/img/structure/B6646176.png)
![2-chloro-N-[2-(3,4-difluorophenyl)ethyl]acetamide](/img/structure/B6646183.png)
![N-[2-(2-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B6646189.png)
![2-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide](/img/structure/B6646191.png)
![2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B6646206.png)
![2-chloro-N-[2-(3-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B6646207.png)
![N-[2-(3-bromophenyl)-2-methylpropyl]-2-chloroacetamide](/img/structure/B6646215.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea](/img/structure/B6646229.png)
![1-[(5-Chloro-2-fluorophenyl)methyl]-1-methylurea](/img/structure/B6646235.png)
![1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6646240.png)
![N-[(4-fluoro-3-methylphenyl)methyl]-N-methylmorpholine-3-carboxamide](/img/structure/B6646250.png)

![1-(azetidin-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]-N-methylmethanamine](/img/structure/B6646267.png)
![N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline](/img/structure/B6646274.png)